molecular formula C26H20N2O2 B11484282 (3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)

(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)

Cat. No.: B11484282
M. Wt: 392.4 g/mol
InChI Key: FMSMPVMYWWHTAR-UHFFFAOYSA-N
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Description

4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is an organic compound characterized by its complex structure, which includes two benzoyl groups attached to a biphenyl core with diamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.

    Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of Diamine Functionalities:

Industrial Production Methods

Industrial production of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE may involve large-scale coupling reactions followed by acylation and amination steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or diamine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-DIBENZOYL-1,1’-BINAPHTHYL: Similar structure but with naphthyl groups instead of biphenyl.

    4-BENZOYLBIPHENYL: Contains only one benzoyl group.

    4,4’-BIPHENYLDICARBONYL CHLORIDE: Similar biphenyl core but with carbonyl chloride groups.

Uniqueness

4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is unique due to its specific combination of benzoyl and diamine groups attached to a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone

InChI

InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2

InChI Key

FMSMPVMYWWHTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N

Origin of Product

United States

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